BenchChemオンラインストアへようこそ!

Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate

DPP-4 Inhibition CETP Inhibition Target Selectivity

This compound offers a structurally differentiated 2-(methylthio)benzyl substituent not interchangeable with N-benzyl or fluoro-benzyl analogs, serving as a key scaffold for focused CETP inhibitor library synthesis. Procurement enables in-house determination of logP, solubility, and permeability to baseline this thioether series. Currently no head-to-head biological performance data exist; researchers may deploy it as a negative control pending empirical target engagement confirmation. Ideal for medicinal chemistry groups seeking to expand SAR around piperidine-based serine hydrolase modulators.

Molecular Formula C20H30N2O3S
Molecular Weight 378.53
CAS No. 1234804-24-0
Cat. No. B2672618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate
CAS1234804-24-0
Molecular FormulaC20H30N2O3S
Molecular Weight378.53
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC
InChIInChI=1S/C20H30N2O3S/c1-3-25-20(24)9-8-19(23)21-14-16-10-12-22(13-11-16)15-17-6-4-5-7-18(17)26-2/h4-7,16H,3,8-15H2,1-2H3,(H,21,23)
InChIKeyMUCQVEOGQAZFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate (CAS 1234804-24-0) — Core Structural Identity and Classification for Procurement


Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a synthetic small molecule belonging to the 4-aminomethylpiperidine class, characterized by a piperidine core N‑substituted with a 2‑(methylthio)benzyl group and acylated with an ethyl succinamate side chain [1]. The compound is cited in patent literature as a structural component within broader generic formulae for therapeutic agents, including CETP inhibitors, indicating its relevance as a building block or analog in cardiovascular drug discovery programs [2]. However, publicly available quantitative bioactivity data specific to this exact compound remain extremely sparse.

Why Generic Substitution Fails for Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate — The Quantitative Evidence Gap


For a scientific or industrial user, the decision to procure this specific compound over a closely related analog—such as the N‑benzyl, N‑(2‑fluorobenzyl), or N‑(4‑methylthiobenzyl) variants—must be driven by verifiable differential performance. Current primary literature lacks any head‑to‑head or cross‑study quantitative comparisons establishing a meaningful, measurable advantage for this exact compound [1]. Without such data, assumptions about superior potency, selectivity, or pharmacokinetic profile are unfounded. The sole differentiation lies in its unique chemical structure, which precludes generic interchangeability, but this structural novelty alone does not constitute a data‑backed procurement rationale.

Quantitative Differentiation Evidence for Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate Relative to Comparators


Biological Target Engagement Limitations for Procurement Decision Support

No direct or cross-study comparable quantitative biological activity data (IC50, Ki, EC50) for Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate against any specific target were identified in any non-excluded source. The compound is mentioned generically in patent US20130053417A1, but no individual example data is provided [1]. Therefore, no numerical differentiation against any comparator can be established.

DPP-4 Inhibition CETP Inhibition Target Selectivity

Structural Uniqueness as the Sole Differentiator

The only verifiable differentiation is the presence of the 2‑(methylthio)benzyl substituent on the piperidine nitrogen, which distinguishes it from the unsubstituted benzyl analog (CAS not available from non-excluded sources) or the 2‑methoxybenzyl variant. This modification can alter lipophilicity, electronic properties, and metabolic stability, but no experimental data for this compound exists to confirm the magnitude or direction of these changes [1]. The molecular weight is 378.53 g/mol, and the InChI Key is MUCQVEOGQAZFQK-UHFFFAOYSA-N [1].

Chemical Structure SAR Analog Design

Absence of In Vitro ADME or Selectivity Profiling Data

No data on metabolic stability, permeability, cytochrome P450 inhibition, or selectivity panels (e.g., against related dipeptidyl peptidases, hERG) are publicly available for this compound. In contrast, some related piperidine analogs in the literature have reported such profiles, but direct comparisons are impossible [1]. This lack of data precludes any procurement decision based on safety or developability characteristics.

Drug Metabolism Selectivity Off-Target Activity

Patent Context and Intellectual Property Considerations

The compound falls within the generic Markush structure of patent US20130053417A1 claiming CETP activity inhibitors [1]. However, no specific example or biological data is associated with this compound in the patent. This suggests it may be considered a potential intermediate or analog, but its patent protection status neither confers a competitive advantage nor restricts use relative to other in-class compounds.

Patent Coverage Freedom to Operate CETP Inhibition

Appropriate Research Use Cases for Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate Based on Current Evidence


Early-Stage Exploratory Chemistry and Analog Synthesis

This compound may be used as a synthetic intermediate or scaffold for the preparation of focused libraries targeting CETP or related serine hydrolases, as indicated by its patent context [1]. Its value is limited to chemical exploration until biological profiling data become available.

Physicochemical Property Baseline Determination

Researchers may procure this compound to experimentally determine its logP, solubility, and permeability, establishing a baseline for the 2‑(methylthio)benzyl series, which can then be compared to analogs lacking the thioether group [1].

Negative Control or Tool Compound Hypothesis Generation

Given the absence of potent target engagement data, this compound could serve as a negative control in assays where a closely related active analog is being profiled, provided that its inactivity is empirically confirmed [1].

Quote Request

Request a Quote for Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.